
N-(2-Methylphenyl)-N'-(4-methylpyridin-2-yl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea is an organic compound that belongs to the class of thioureas Thioureas are characterized by the presence of a thiocarbonyl group (C=S) attached to two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea typically involves the reaction of 2-methylphenyl isothiocyanate with 4-methyl-2-aminopyridine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiocarbonyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nitrating agents, or alkylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonyl derivatives, while reduction could produce amines.
科学的研究の応用
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea would depend on its specific application. For example, as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. As a receptor modulator, it could interact with specific receptors, altering their activity and downstream signaling pathways.
類似化合物との比較
Similar Compounds
N-Phenyl-N’-pyridin-2-ylthiourea: Lacks the methyl groups present in N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea.
N-(2-Methylphenyl)-N’-phenylthiourea: Contains a phenyl group instead of a pyridinyl group.
N-(4-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea: Has a methyl group on the phenyl ring instead of the pyridinyl ring.
Uniqueness
N-(2-Methylphenyl)-N’-(4-methylpyridin-2-yl)thiourea is unique due to the presence of both 2-methylphenyl and 4-methylpyridin-2-yl groups. This structural combination may confer distinct chemical and biological properties compared to similar compounds.
特性
CAS番号 |
71196-78-6 |
|---|---|
分子式 |
C14H15N3S |
分子量 |
257.36 g/mol |
IUPAC名 |
1-(2-methylphenyl)-3-(4-methylpyridin-2-yl)thiourea |
InChI |
InChI=1S/C14H15N3S/c1-10-7-8-15-13(9-10)17-14(18)16-12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H2,15,16,17,18) |
InChIキー |
OGZZSLBCEXFWOT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1)NC(=S)NC2=CC=CC=C2C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



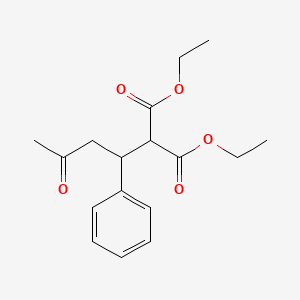
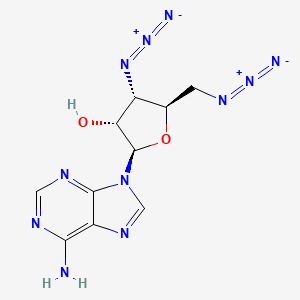
![Bis[2-(2-ethoxyethoxy)ethyl] hexanedioate](/img/structure/B14454530.png)
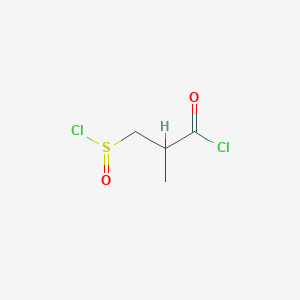
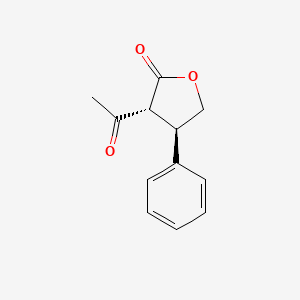
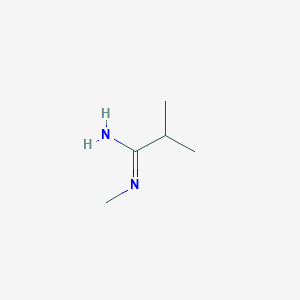

![2-[(Triphenylstannyl)sulfanyl]ethan-1-amine](/img/structure/B14454560.png)



![9,9'-(1,4-Phenylene)bis(9-azabicyclo[3.3.1]nonane)](/img/structure/B14454602.png)

